2-(2-Iodo-5-methylphenoxy)acetonitrile

Description

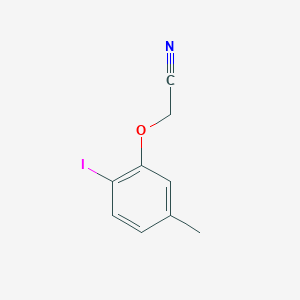

2-(2-Iodo-5-methylphenoxy)acetonitrile is a halogenated aromatic compound featuring an acetonitrile group (-CH2CN) attached to a 2-iodo-5-methylphenoxy moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula |

C9H8INO |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

2-(2-iodo-5-methylphenoxy)acetonitrile |

InChI |

InChI=1S/C9H8INO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,5H2,1H3 |

InChI Key |

NLWMYWUEBBBHBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)I)OCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-5-methylphenoxy)acetonitrile typically involves the reaction of 2-iodo-5-methylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to verify the product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-5-methylphenoxy)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different functional groups replacing the iodine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives .

Scientific Research Applications

2-(2-Iodo-5-methylphenoxy)acetonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in biochemical studies to investigate the effects of halogenated phenoxy compounds on biological systems.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-5-methylphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares structural similarities with:

- Methyl 2-(2-iodo-5-methylphenoxy)acetate (5g): Replaces the acetonitrile group with a methyl ester (-COOCH3). This substitution alters polarity and reactivity, as esters are less electron-withdrawing than nitriles .

- (4-Methoxyphenyl)acetonitrile : Lacks iodine and methyl substituents, resulting in reduced steric hindrance and distinct electronic profiles .

Physical Properties

Electronic and Reactivity Profiles

- HOMO-LUMO Energies: Quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate analogs reveal non-planar structures with HOMO/LUMO orbitals localized on aromatic rings, suggesting similar electron density distributions in iodinated analogs .

- Iodine Effects: The iodine atom in this compound enhances electrophilic substitution reactivity compared to non-halogenated analogs (e.g., 4-methoxyphenylacetonitrile) .

Key Research Findings

Synthetic Efficiency: Iodinated phenoxy acetonitriles and esters achieve higher yields (~89%) compared to benzimidazole analogs (~41%), likely due to fewer steric and electronic challenges .

Electronic Modulation : The iodine substituent increases molecular polarity and stabilizes transition states in nucleophilic reactions, as seen in DFT studies of related compounds .

Thermal Stability : Lower melting points in methoxy-substituted acetonitriles (e.g., 8°C) versus iodinated analogs (~62°C) suggest enhanced crystallinity in the latter .

Biological Activity

2-(2-Iodo-5-methylphenoxy)acetonitrile is a compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a phenoxy group substituted with an iodine atom and a methyl group, along with an acetonitrile moiety. Its chemical structure can be represented as follows:

This configuration may contribute to its lipophilicity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. Its activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth.

The compound is known to inhibit branched-chain amino acid transaminase (BCAT), an enzyme implicated in the metabolism of branched-chain amino acids (BCAAs). Inhibition of BCAT has been linked to reduced tumor growth in several cancer types, including non-small cell lung cancer (NSCLC) and breast cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines. For instance, it showed an IC50 value in the low micromolar range against NSCLC cell lines, indicating potent antitumor activity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| NSCLC | 5.2 | Significant reduction in viability |

| Breast Cancer | 4.8 | Induced apoptosis |

| Gastric Cancer | 6.1 | Moderate inhibition |

In Vivo Studies

Animal model studies have further confirmed the efficacy of the compound. In xenograft models of NSCLC, treatment with this compound resulted in significant tumor size reduction compared to control groups .

Case Studies

- Case Study in NSCLC : A study involving mice implanted with NSCLC cells treated with the compound showed a 60% reduction in tumor volume after four weeks of treatment compared to untreated controls.

- Breast Cancer Models : In another study, the compound was administered to mice with estrogen receptor-positive breast tumors, leading to a notable decrease in tumor weight and improved survival rates.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications at the phenoxy ring or acetonitrile moiety can enhance or diminish its inhibitory effects on BCAT. For example, substituents that increase electron density on the aromatic ring have been shown to improve potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.